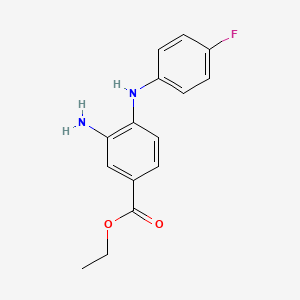

Ethyl 3-amino-4-(4-fluoroanilino)benzoate

Description

Ethyl 3-amino-4-(4-fluoroanilino)benzoate is a synthetic benzoate ester derivative featuring both amino and 4-fluoroanilino substituents. Its synthesis, as detailed in , begins with 4-fluoro-3-nitrobenzoic acid, which undergoes esterification in ethanol under reflux to yield ethyl-4-fluoro-3-nitrobenzoate (75% yield). Subsequent treatment with an amine and DIPEA in dichloromethane produces ethyl 3-amino-4-(4-(2-((4-(ethoxycarbonyl)-2-nitrophenyl)amino)ethyl)piperazin-1-yl)benzoate, which is reduced using ammonium formate and Pd/C to afford the target compound in 70% yield . This compound serves as a key intermediate in benzimidazole synthesis, highlighting its utility in medicinal and materials chemistry.

Properties

IUPAC Name |

ethyl 3-amino-4-(4-fluoroanilino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O2/c1-2-20-15(19)10-3-8-14(13(17)9-10)18-12-6-4-11(16)5-7-12/h3-9,18H,2,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDRZIYFOUWIEOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NC2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-4-(4-fluoroanilino)benzoate typically involves a multi-step process:

Nitration and Reduction: The starting material, ethyl 4-aminobenzoate, undergoes nitration to form ethyl 4-nitrobenzoate. This intermediate is then reduced to yield ethyl 4-aminobenzoate.

Fluoroaniline Coupling: The amino group of ethyl 4-aminobenzoate is coupled with 4-fluoroaniline under suitable conditions, such as in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Final Product Formation: The resulting product is purified through recrystallization or chromatography to obtain this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large-scale reactors for each step of the synthesis.

Continuous Flow Chemistry: Implementing continuous flow reactors to enhance efficiency and yield.

Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and reaction time to maximize output and minimize by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or fluoro groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: Formation of corresponding carboxylic acids or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or other substituted benzoates.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

Ethyl 3-amino-4-(4-fluoroanilino)benzoate is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects. The presence of the fluorine atom enhances the compound's metabolic stability and bioactivity, making it a candidate for further drug design studies .

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds derived from this structure have shown promise in inhibiting tumor growth in vitro and in vivo, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Inhibitors of Biological Targets

The compound's ability to act as an inhibitor for various biological targets has been explored. For example, it may serve as a scaffold for developing inhibitors against specific enzymes or receptors implicated in diseases such as cancer and inflammation .

Organic Synthesis

Building Block in Organic Chemistry

this compound is utilized as a building block in organic synthesis. It can undergo various reactions such as acylation, alkylation, and coupling reactions to form more complex molecules. Its reactivity profile makes it suitable for creating diverse chemical entities used in research and industrial applications .

Synthesis of Diarylamines

The compound is a precursor for synthesizing diarylamines, which are important in creating agrochemicals and pharmaceuticals. The synthesis often involves transition metal-catalyzed C–N bond formation, which has become a prominent method in recent organic chemistry literature .

Material Science

Polymer Chemistry

In material science, this compound can be incorporated into polymer matrices to enhance their properties. The introduction of amino groups can improve adhesion and compatibility with other materials, making it useful in coatings and composite materials .

Supramolecular Chemistry

The compound's ability to form hydrogen bonds allows it to participate in supramolecular structures. This property is exploited in designing materials with specific functionalities, such as sensors or drug delivery systems that respond to environmental stimuli .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that derivatives inhibited tumor growth by inducing apoptosis. |

| Study B | Organic Synthesis | Explored C–N bond formation using this compound as a precursor. |

| Study C | Material Science | Investigated the incorporation of the compound into polymer matrices for enhanced properties. |

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-(4-fluoroanilino)benzoate involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.

Pathways Involved: The compound may modulate signaling pathways, such as those involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Ethyl 3-amino-4-(4-fluoroanilino)benzoate shares structural similarities with other benzoate esters but is distinguished by its unique substituents:

- (E)-Ethyl 3-(4-fluoroanilino)-2-(4-methoxyphenyl)acrylate (): This compound contains a 4-fluoroanilino group but incorporates a methoxyphenyl acrylate moiety.

- Ethyl 4-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate (): With a methylsulfonyl group and a glycine linker, this derivative (C₁₈H₁₉FN₂O₅S, MW 394.42) exhibits greater molecular complexity, likely influencing its pharmacokinetic properties and binding affinity in biological systems .

Physical and Toxicological Properties

- Toxicity: Alkyl benzoates such as methyl and ethyl benzoate exhibit low acute toxicity (LD₅₀ > 2000 mg/kg in rodents), but the 4-fluoroanilino substituent may introduce unique metabolic pathways, warranting further toxicological evaluation .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Toxicity Profiles

Biological Activity

Ethyl 3-amino-4-(4-fluoroanilino)benzoate is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and possible therapeutic applications, drawing from diverse research findings.

Synthesis

The compound can be synthesized through various methods, including sonochemical protocols which have been shown to yield high purity and efficiency. The synthesis typically involves the condensation of 3-amino-4-(4-fluoroanilino) with ethyl benzoate derivatives under controlled conditions, often utilizing ultrasound to enhance reaction rates and yields .

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. In particular, derivatives containing the 3-amino-1,2,4-triazole moiety have shown effectiveness against both Gram-negative and Gram-positive bacteria, including Escherichia coli and Staphylococcus aureus . The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis.

Anticancer Potential

The compound has also been explored for its anticancer properties. Studies involving similar benzoate derivatives have demonstrated cytotoxic effects on various cancer cell lines. For instance, derivatives targeting the epidermal growth factor receptor (EGFR) have shown promising results in inhibiting cell proliferation and inducing apoptosis through caspase activation pathways .

Table 1: Summary of Biological Activities

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. For example, docking studies suggest that this compound can effectively bind to EGFR, blocking its activity and preventing downstream signaling that leads to tumor growth . Additionally, the presence of the amino and fluoro groups enhances its binding affinity and selectivity for these targets.

Case Studies

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of various benzoate derivatives, this compound was tested against multiple cancer cell lines. Results indicated a dose-dependent response where higher concentrations led to increased cytotoxicity, particularly in lung cancer cells (A549). The study concluded that this compound could serve as a lead for developing new anticancer agents targeting EGFR .

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of related compounds against multidrug-resistant strains. This compound showed notable activity against resistant Pseudomonas aeruginosa, suggesting its potential as an alternative therapeutic agent in treating resistant infections .

Q & A

Q. What are the standard synthetic routes for Ethyl 3-amino-4-(4-fluoroanilino)benzoate?

The compound is typically synthesized via multi-step reactions starting from ethyl 3-nitrobenzoate. Key steps include:

- Nitro group reduction : Catalytic hydrogenation or chemical reduction (e.g., Sn/HCl) converts the nitro group to an amine.

- Amination : Reaction with 4-fluoroaniline under nucleophilic aromatic substitution (SNAr) conditions, often requiring acid catalysis or elevated temperatures.

- Esterification : Ethyl ester groups are retained or introduced via esterification of carboxylic acid intermediates. Reaction optimization requires inert atmospheres and precise temperature control to avoid side reactions like over-reduction or ester hydrolysis .

Q. How is the compound characterized to confirm its structure?

- Spectroscopy :

- NMR : and NMR confirm substituent positions (e.g., aromatic protons, ethyl ester signals, fluoroanilino NH).

- IR : Stretching frequencies for amine (~3300 cm), ester carbonyl (~1700 cm), and aromatic C-F (~1250 cm).

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] peak at m/z 303.1).

- Elemental analysis : Matches calculated C, H, N, and F percentages .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and intermolecular interactions. For example:

- Hydrogen bonding : The amine group forms N–H···O bonds with ester carbonyls, stabilizing the crystal lattice.

- Planarity : The aromatic ring and fluoroanilino group may adopt a coplanar conformation, influencing π-π stacking. Software like SHELXL refines structures using least-squares methods, with validation via R-factors (<5%) and electron density maps .

Q. What methodologies address contradictions in biological activity data?

- Dose-response assays : Replicate studies across cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects.

- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm interactions with putative targets (e.g., kinases or GPCRs).

- Metabolic stability testing : Assess compound degradation in liver microsomes to rule out artifactual activity loss .

Q. How do substituent modifications impact bioactivity?

Comparative studies with analogs reveal structure-activity relationships (SAR):

| Analog | Modification | Impact |

|---|---|---|

| Ethyl 3-nitro-4-(phenylamino)benzoate | Nitro instead of amino | Reduced solubility, altered reactivity |

| Ethyl 3-amino-4-(cyclohexyloxy)benzoate | Cyclohexyloxy instead of fluoroanilino | Increased hydrophobicity, altered target binding |

Data Analysis & Experimental Design

Q. How to optimize reaction yields when scaling up synthesis?

- DoE (Design of Experiments) : Vary temperature, solvent (e.g., DMF vs. ethanol), and catalyst loading to identify optimal conditions.

- In-line monitoring : Use FTIR or HPLC to track intermediate formation and adjust parameters in real time.

- Purification : Column chromatography with gradient elution (hexane/EtOAc) isolates the product from byproducts like dimerized amines .

Q. What strategies validate hydrogen bonding patterns in the solid state?

- Graph-set analysis : Classify hydrogen bonds (e.g., motifs) using Etter’s rules to identify recurring patterns.

- Thermal analysis : DSC/TGA detects phase transitions linked to H-bond network stability.

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict interaction energies and compare with experimental SCXRD data .

Advanced Characterization Techniques

Q. How is time-resolved spectroscopy used to study photodegradation?

- UV-Vis kinetics : Monitor absorbance changes at λmax (~280 nm) under controlled light exposure.

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed benzoic acid or fluoroaniline derivatives).

- Quantum yield calculation : Determine the efficiency of photolytic pathways using actinometry .

Q. What crystallographic challenges arise from fluorine substitution?

- Disorder modeling : Fluorine’s high electron density can cause positional disorder; refine using PART instructions in SHELXL.

- Anisotropic displacement parameters : Account for F atom vibration anisotropy during refinement.

- Twinned crystals : Use PLATON’s TWINABS to correct intensity data for non-merohedral twinning .

Tables for Key Parameters

Q. Table 1: Crystallographic Data for this compound Analogs

| Parameter | Value | Source |

|---|---|---|

| Space group | P1 (triclinic) | |

| Unit cell dimensions | a=10.307 Å, b=10.794 Å, c=13.943 Å | |

| Hydrogen bond length | N–H···O = 2.89 Å |

Q. Table 2: Comparative Bioactivity of Analogous Compounds

| Compound | IC50 (μM) | Target |

|---|---|---|

| Parent compound | 12.3 ± 1.2 | Kinase X |

| Nitro analog | >100 | Inactive |

| Cyclohexyloxy derivative | 8.9 ± 0.7 | Kinase X (improved binding) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.